molecular formula C23H28O2 B11996013 1,3-Propanedione, 1,3-bis[4-(1,1-dimethylethyl)phenyl]- CAS No. 71228-00-7

1,3-Propanedione, 1,3-bis[4-(1,1-dimethylethyl)phenyl]-

Cat. No.: B11996013
CAS No.: 71228-00-7
M. Wt: 336.5 g/mol
InChI Key: YSRSPEXTCODDAD-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes to produce this compound involve the condensation of two molecules of benzoylacetone (dibenzoylmethane) with tert-butylphenylboronic acid in the presence of a palladium catalyst. The reaction conditions typically include refluxing the reactants in an organic solvent such as toluene or THF . This compound is an intermediate in the synthesis of bisphenols .

Chemical Reactions Analysis

1,3-Propanedione, 1,3-bis[4-(1,1-dimethylethyl)phenyl]- can undergo various chemical reactions:

    Oxidation: It can be oxidized to form diketones or other functionalized derivatives.

    Reduction: Reduction reactions can yield corresponding alcohols.

    Substitution: The tert-butyl groups can be substituted with other functional groups. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and Lewis acids (e.g., aluminum chloride). The major products depend on the specific reaction conditions.

Scientific Research Applications

This compound finds applications in several fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological macromolecules.

    Medicine: Investigations explore its potential as a drug candidate.

    Industry: It may be used in materials science or as a ligand in catalysis.

Mechanism of Action

The exact mechanism by which 1,3-Propanedione, 1,3-bis[4-(1,1-dimethylethyl)phenyl]- exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.

Properties

CAS No.

71228-00-7

Molecular Formula

C23H28O2

Molecular Weight

336.5 g/mol

IUPAC Name

1,3-bis(4-tert-butylphenyl)propane-1,3-dione

InChI

InChI=1S/C23H28O2/c1-22(2,3)18-11-7-16(8-12-18)20(24)15-21(25)17-9-13-19(14-10-17)23(4,5)6/h7-14H,15H2,1-6H3

InChI Key

YSRSPEXTCODDAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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